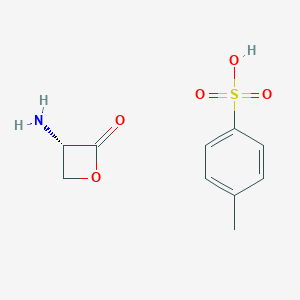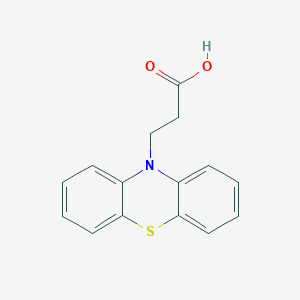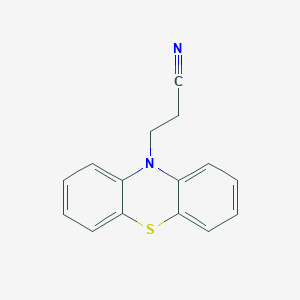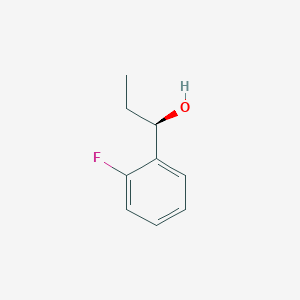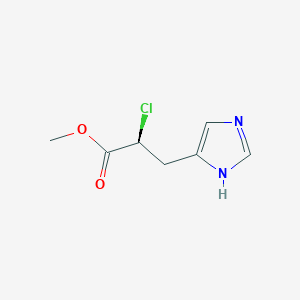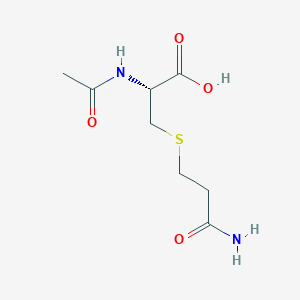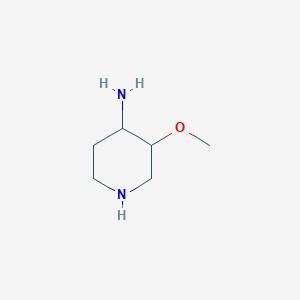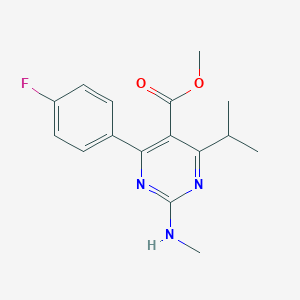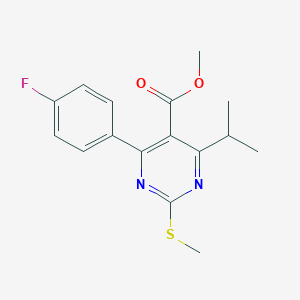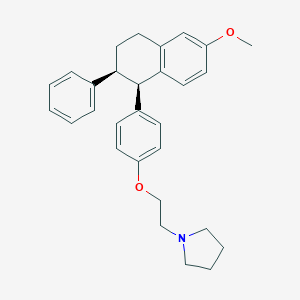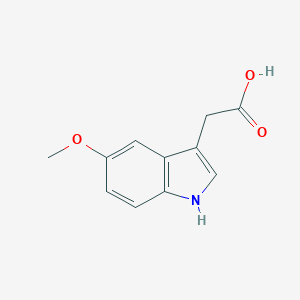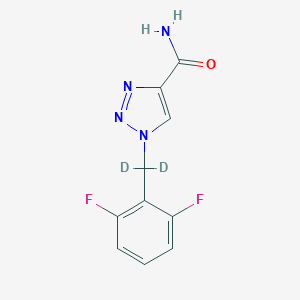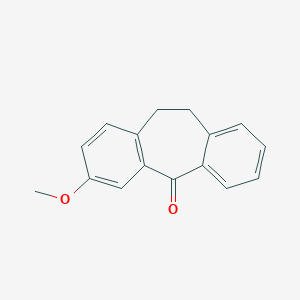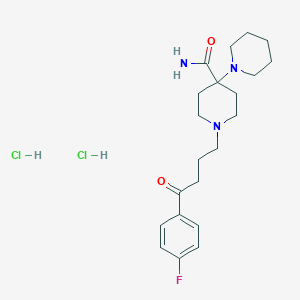
Pipamperone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipamperone dihydrochloride is a typical antipsychotic of the butyrophenone family, primarily used in the treatment of schizophrenia and other chronic psychoses . Developed by Janssen Pharmaceutica in 1961, it has been noted for its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pipamperone hydrochloride involves the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound, which is then reacted with piperonyl chloride to yield pipamperone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of pipamperone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pipamperone dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can occur, altering the chemical structure of pipamperone hydrochloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include various metabolites and derivatives of pipamperone hydrochloride, which may have different pharmacological properties.
Scientific Research Applications
Pipamperone dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: Research on pipamperone hydrochloride helps in understanding the mechanisms of antipsychotic drugs.
Mechanism of Action
Pipamperone dihydrochloride exerts its effects by binding mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug acts as a selective 5-HT2A, D1, and D4 antagonist, which helps in decreasing positive psychotic symptoms such as delusions and hallucinations .
Comparison with Similar Compounds
Similar Compounds
Risperidone: A more potent version of pipamperone, blocking more serotonin than dopamine.
Clozapine: Another antipsychotic with a similar mechanism of action.
Melperone: Shares structural similarities with pipamperone.
Pimozide: Another butyrophenone derivative used in the treatment of psychoses.
Uniqueness
Pipamperone dihydrochloride is unique due to its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients . Its selective binding to 5-HT2A and D4 receptors distinguishes it from other antipsychotics, making it a valuable compound in the treatment of schizophrenia and related disorders .
Properties
CAS No. |
2448-68-2 |
|---|---|
Molecular Formula |
C21H31ClFN3O2 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |
InChI Key |
UBQRWZFMJULMLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |
Key on ui other cas no. |
2448-68-2 |
Pictograms |
Irritant |
Related CAS |
1893-33-0 (Parent) |
Synonyms |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


